molecular formula C15H26N2O B1378753 Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine CAS No. 1461705-22-5

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine

Cat. No. B1378753
M. Wt: 250.38 g/mol
InChI Key: NZIXBZZPGXUCHG-UHFFFAOYSA-N
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Description

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine, also known as DEAEB, is an organic compound with the chemical formula C15H26N2O . It has a molecular weight of 250.38 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-(benzylamino)ethoxy)-N,N-diethylethan-1-amine . The InChI code is 1S/C15H26N2O/c1-3-17(4-2)11-13-18-12-10-16-14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 .


Physical And Chemical Properties Analysis

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine is a liquid at room temperature . It has a molecular weight of 250.38 g/mol .

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Research

Benzyl compounds, including derivatives similar to Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine, have been studied for their metabolites in human urine as biomarkers for tobacco exposure and cancer research. These studies highlight the role of certain benzyl derivatives in understanding the metabolism of carcinogens in humans and their potential risks related to tobacco product usage (S. Hecht, 2002).

Metalloporphyrin-Catalyzed C-H Bond Functionalization

Research on metalloporphyrin-catalyzed reactions, including those involving benzyl-related compounds, has shown significant advancements in organic synthesis. These studies focus on the selective functionalization of saturated C-H bonds, demonstrating the compound's utility in hydroxylation, amination, and carbenoid insertion reactions. This highlights its role in creating complex molecules with high specificity and efficiency (C. Che et al., 2011).

Environmental Impact and Biodegradability

The environmental behavior and biodegradation of benzyl derivatives, including those structurally related to Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine, have been reviewed. These studies explore their occurrence, fate, and effects in aquatic environments, addressing the potential for biodegradation and the implications for environmental health and safety. Such research is crucial for assessing the ecological impact of these compounds and developing strategies for their management and remediation (Camille Haman et al., 2015).

Synthesis and Structural Properties

Research into the synthesis and structural properties of novel substituted compounds, including those related to Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine, provides insight into their potential applications in various fields. These studies contribute to our understanding of their chemical behavior, facilitating the development of new materials and technologies (R. Issac & J. Tierney, 1996).

Advanced Materials and Supramolecular Chemistry

Benzyl derivatives have found applications in the development of advanced materials and supramolecular chemistry. Their unique properties enable the design of complex molecular systems with specific functions, including self-assembly and molecular recognition. These applications demonstrate the versatility and potential of benzyl derivatives in nanotechnology and materials science (S. Cantekin et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-benzyl-2-[2-(diethylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-3-17(4-2)11-13-18-12-10-16-14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIXBZZPGXUCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200914
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine

CAS RN

1461705-22-5
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461705-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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